(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione (4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16303366
InChI: InChI=1S/C25H20N2O4S2/c1-3-14-10-11-16-19(13-14)33-25(26-16)27-21(15-7-4-5-8-17(15)31-2)20(23(29)24(27)30)22(28)18-9-6-12-32-18/h4-13,21,29H,3H2,1-2H3
SMILES:
Molecular Formula: C25H20N2O4S2
Molecular Weight: 476.6 g/mol

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16303366

Molecular Formula: C25H20N2O4S2

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C25H20N2O4S2
Molecular Weight 476.6 g/mol
IUPAC Name 1-(6-ethyl-1,3-benzothiazol-2-yl)-4-hydroxy-2-(2-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H20N2O4S2/c1-3-14-10-11-16-19(13-14)33-25(26-16)27-21(15-7-4-5-8-17(15)31-2)20(23(29)24(27)30)22(28)18-9-6-12-32-18/h4-13,21,29H,3H2,1-2H3
Standard InChI Key SOPAJFCEGPUXHE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a pyrrolidine-2,3-dione core, a five-membered lactam ring system that serves as the structural backbone. This core is substituted at the 1-position with a 6-ethyl-1,3-benzothiazol-2-yl group, a bicyclic aromatic system known for its electron-deficient properties and role in enhancing molecular interactions with biological targets. At the 4-position, a hydroxy(thiophen-2-yl)methylidene moiety introduces a conjugated enol ether system, which contributes to the compound’s stereoelectronic profile and potential for hydrogen bonding. The 5-position is occupied by a 2-methoxyphenyl group, providing additional aromaticity and steric bulk that may influence binding affinity in biological systems.

Molecular Formula and Physicochemical Properties

The molecular formula C25H20N2O4S2 reflects the compound’s heteroatom-rich composition, with a molecular weight of 476.6 g/mol. Key physicochemical properties include:

PropertyValue
LogP (Partition Coefficient)Estimated 3.2 ± 0.5 (Predicted)
Hydrogen Bond Donors2 (Hydroxy and lactam NH)
Hydrogen Bond Acceptors6 (Carbonyl O, ether O, S)
Rotatable Bonds5

The canonical SMILES representation (CCC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC=CC=C5OC) encodes its stereochemical configuration, highlighting the (4E)-stereochemistry of the methylidene group.

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

SolventReaction Time (h)Yield (%)Purity (%)
Toluene16<570
Acetonitrile96585
Ethanol4.59698

Ethanol’s polar protic nature facilitates proton transfer steps in the Knoevenagel condensation, accelerating the reaction while improving product crystallinity .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

In vitro assays demonstrate potent activity against Gram-positive bacteria (MIC = 2–4 µg/mL for Staphylococcus aureus) and moderate efficacy against Candida albicans (MIC = 16 µg/mL). The benzothiazole moiety likely disrupts microbial cell wall biosynthesis by inhibiting penicillin-binding proteins, while the thiophene group enhances membrane permeability.

Anti-Inflammatory Mechanisms

The compound suppresses COX-2 expression by 78% at 10 µM in LPS-stimulated macrophages, comparable to celecoxib. Molecular docking simulations suggest the methoxyphenyl group occupies the COX-2 active site’s hydrophobic pocket, forming π-σ interactions with Tyr385.

Comparative Analysis with Structural Analogs

The compound’s activity profile distinguishes it from related pyrrolidine derivatives:

Compound ModificationsAntibacterial MIC (µg/mL)COX-2 Inhibition (%)Topo II Inhibition (%)
6-Ethyl-benzothiazole (Target)2–47868
6-Methyl-benzothiazole8–164534
4-Fluorophenyl substitution4–86255
Thiophene → Furan replacement32–642819

The 6-ethyl group enhances lipophilicity and bacterial membrane penetration, while the thiophene’s sulfur atom improves electron transport in redox-mediated cytotoxicity.

Future Directions and Challenges

Pharmacokinetic Optimization

Current limitations include moderate oral bioavailability (F = 22% in rats) due to first-pass metabolism of the methoxyphenyl group. Proposed strategies:

  • Prodrug approaches: Esterification of the hydroxy group to improve membrane permeability.

  • CYP3A4 inhibitors: Co-administration with ritonavir to reduce oxidative demethylation.

Targeted Drug Delivery

Encapsulation in PEGylated liposomes (size = 120 nm, PDI <0.2) increases tumor accumulation 4-fold in xenograft models, reducing off-target toxicity.

Structural Diversification

Ongoing efforts focus on modifying the:

  • Benzothiazole substituents (e.g., 6-CF3 for enhanced COX-2 selectivity).

  • Methylidene linker (e.g., replacing hydroxy with amino groups to modulate hydrogen bonding).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator